molecular formula C16H16N2O2S2 B3175305 4-isothiocyanato-N-mesitylbenzenesulfonamide CAS No. 956576-64-0

4-isothiocyanato-N-mesitylbenzenesulfonamide

Cat. No.: B3175305
CAS No.: 956576-64-0
M. Wt: 332.4 g/mol
InChI Key: BQFIPAQABNGLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-isothiocyanato-N-mesitylbenzenesulfonamide typically involves the reaction of N-mesitylbenzenesulfonamide with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

4-Isothiocyanato-N-mesitylbenzenesulfonamide is unique due to its specific chemical structure and reactivity. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific applications and properties due to variations in their substituent groups .

Properties

IUPAC Name

4-isothiocyanato-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-11-8-12(2)16(13(3)9-11)18-22(19,20)15-6-4-14(5-7-15)17-10-21/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFIPAQABNGLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N=C=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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